molecular formula C17H15NO4S2 B11267167 Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11267167
M. Wt: 361.4 g/mol
InChI Key: ZWPFDHNHYYFCLG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines a benzothiophene core with a sulfamoyl and carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the sulfamoyl and carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The benzothiophene core can also play a role in binding to biological targets, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H15NO4S2

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H15NO4S2/c1-11-6-5-7-12(10-11)18-24(20,21)16-13-8-3-4-9-14(13)23-15(16)17(19)22-2/h3-10,18H,1-2H3

InChI Key

ZWPFDHNHYYFCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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